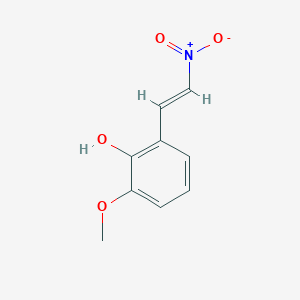
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant biochemical and industrial relevance This compound is known for its unique structure, which includes glycine, cysteine, and glutamic acid residues, along with a dichloroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of glycine with N-(S-(1,2-dichloroethenyl)-L-cysteinyl)-glutathione under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization, filtration, and chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure optimal yields and product purity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: It is studied for its role in cellular processes and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dichloroethenyl group is known to interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular functions and metabolic pathways.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: This compound shares a similar structure but lacks the glycine and glutamic acid residues.
S-(1,2-Dichlorovinyl)glutathione: This compound is structurally related but differs in the specific arrangement of its functional groups.
Uniqueness
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- is unique due to its complex structure, which includes multiple amino acid residues and a dichloroethenyl group. This unique structure imparts specific biochemical properties and reactivity, making it a valuable compound for various scientific studies and applications.
特性
CAS番号 |
175671-72-4 |
|---|---|
分子式 |
C12H17Cl2N3O6S |
分子量 |
402.3 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1 |
InChIキー |
IXARYIJEQUJTIZ-AXUBEFTGSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)



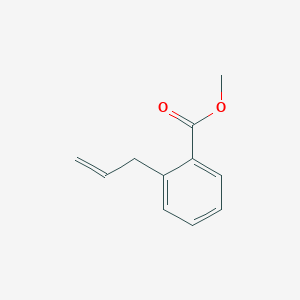
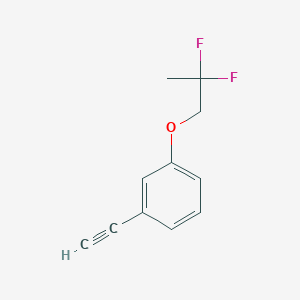
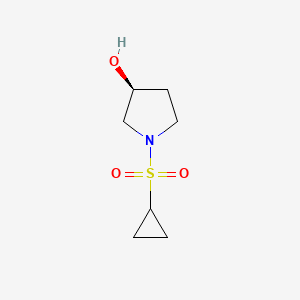

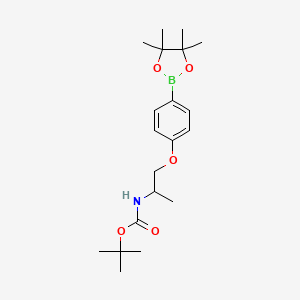

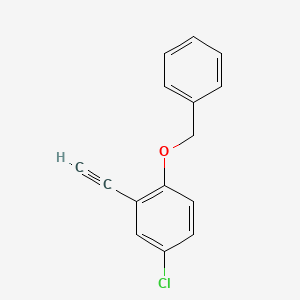
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
